7-Fluoroquinoline-8-carbonitrile
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Overview
Description
7-Fluoroquinoline-8-carbonitrile is a fluorinated quinoline derivative with the molecular formula C10H5FN2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 7th position and a cyano group at the 8th position of the quinoline ring imparts unique chemical and biological properties to this compound .
Preparation Methods
The synthesis of 7-Fluoroquinoline-8-carbonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a halogen atom in a quinoline derivative with a fluorine atom. Industrial production methods often utilize cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . These methods are optimized for high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
7-Fluoroquinoline-8-carbonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to various derivatives.
Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoroquinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Industry: The compound finds applications in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 7-Fluoroquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound inhibits bacterial DNA-gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial reproduction and leads to cell death. The compound’s antineoplastic activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
7-Fluoroquinoline-8-carbonitrile can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoro-4-chloroquinoline: Similar in structure but with a chlorine atom at the 4th position.
5,6,7,8-Tetrachloroquinoline: Contains multiple chlorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a cyano group makes it particularly valuable in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C10H5FN2 |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
7-fluoroquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-9-4-3-7-2-1-5-13-10(7)8(9)6-12/h1-5H |
InChI Key |
HNNPILSUNZYXDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)C#N)N=C1 |
Origin of Product |
United States |
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